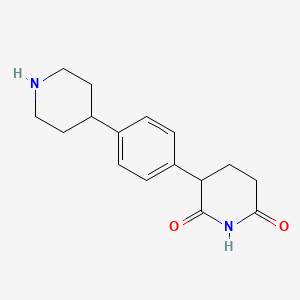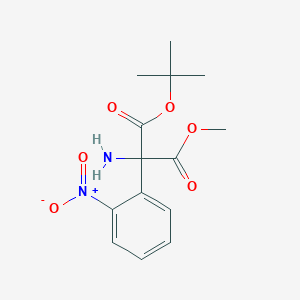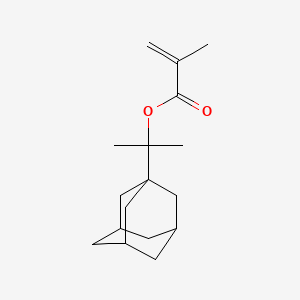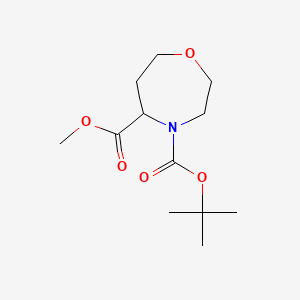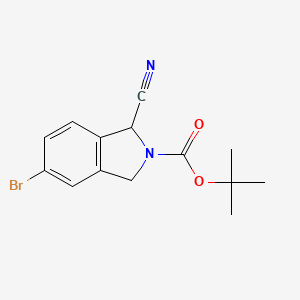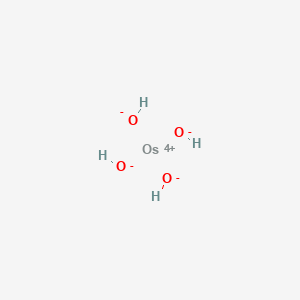
Osmium(4+) tetrahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Osmium tetrahydroxide can be synthesized through the reaction of osmium tetroxide (OsO₄) with water. This reaction typically occurs under controlled conditions to ensure the proper formation of the tetrahydroxide compound. The reaction can be represented as follows: [ \text{OsO}_4 + 2\text{H}_2\text{O} \rightarrow \text{H}_4\text{O}_4\text{Os} ]
Industrial Production Methods
Industrial production of osmium tetrahydroxide involves the careful handling of osmium tetroxide due to its high toxicity and volatility. The process requires specialized equipment to ensure the safety of workers and the environment. The reaction is typically carried out in a controlled environment with appropriate safety measures in place.
Analyse Des Réactions Chimiques
Types of Reactions
Osmium tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is its use in the dihydroxylation of alkenes, where it acts as an oxidizing agent to form vicinal diols.
Common Reagents and Conditions
Oxidation: Osmium tetrahydroxide can oxidize alkenes to form 1,2-diols. This reaction typically occurs in the presence of pyridine and is followed by reduction with aqueous sodium bisulfite.
Reduction: Osmium tetrahydroxide can be reduced to form osmium dioxide (OsO₂) under specific conditions.
Substitution: Osmium tetrahydroxide can undergo substitution reactions with various ligands to form different osmium complexes.
Major Products Formed
Vicinal Diols: Formed through the dihydroxylation of alkenes.
Osmium Dioxide: Formed through the reduction of osmium tetrahydroxide.
Applications De Recherche Scientifique
Osmium tetrahydroxide has several applications in scientific research, including:
Chemistry: Used as a reagent for the dihydroxylation of alkenes, which is a crucial step in organic synthesis.
Biology: Utilized as a staining agent in electron microscopy due to its ability to bind to lipids and provide contrast in biological samples.
Medicine: Investigated for its potential use in anticancer therapies due to its unique chemical properties.
Industry: Employed in the production of osmium-based catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of osmium tetrahydroxide involves its ability to act as an oxidizing agent. In the dihydroxylation of alkenes, osmium tetrahydroxide forms a cyclic osmate ester intermediate, which is then hydrolyzed to produce vicinal diols. The reaction proceeds through a concerted mechanism, where the osmium atom coordinates with the alkene to form the intermediate.
Comparaison Avec Des Composés Similaires
Osmium tetrahydroxide can be compared to other osmium compounds, such as osmium tetroxide (OsO₄) and osmium dioxide (OsO₂). While all these compounds contain osmium, they differ in their oxidation states and chemical properties.
Osmium Tetroxide (OsO₄): A highly toxic and volatile compound used as an oxidizing agent and staining agent in electron microscopy.
Osmium Dioxide (OsO₂): A less reactive compound compared to osmium tetrahydroxide, used in various industrial applications.
Osmium tetrahydroxide is unique due to its specific oxidation state and its ability to undergo a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
116066-80-9 |
|---|---|
Formule moléculaire |
H4O4Os |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
osmium(4+);tetrahydroxide |
InChI |
InChI=1S/4H2O.Os/h4*1H2;/q;;;;+4/p-4 |
Clé InChI |
CDCFKVCOZYCTBR-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Os+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


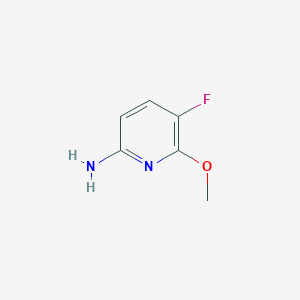
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
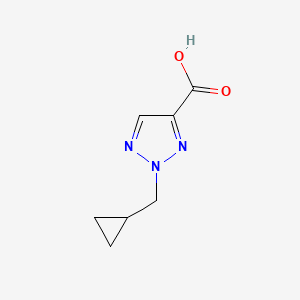

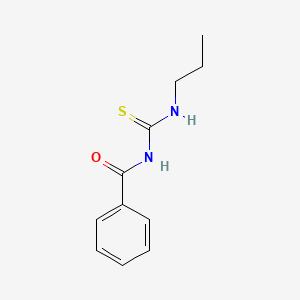

![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)

![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
